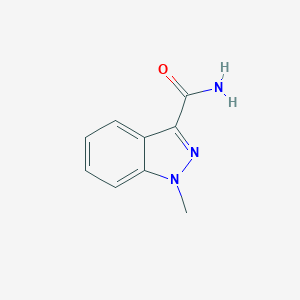

1-Methyl-1H-indazole-3-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVROETJHCUDAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129137-93-5 | |

| Record name | 1-methyl-1H-indazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Emerging Significance of Indazole Based Chemical Entities in Biomedical Research

The indazole core, a bicyclic aromatic heterocycle, has become a privileged scaffold in medicinal chemistry due to its versatile biological activities. nih.govresearchgate.net Indazole derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor activities. nih.govnih.gov This broad spectrum of action has made them a focal point for the development of new drugs targeting a variety of diseases.

The therapeutic potential of indazole-containing compounds is underscored by the existence of several commercially available drugs, such as axitinib, linifanib, niraparib, and pazopanib, which are utilized in the treatment of various cancers. nih.gov These drugs function by inhibiting specific protein kinases, enzymes that play a crucial role in cell signaling and growth. nih.gov The success of these established drugs has fueled further exploration into the vast chemical space of indazole derivatives.

Researchers have been actively synthesizing and evaluating novel indazole-based compounds for their potential to inhibit a range of biological targets. These include, but are not limited to, receptor tyrosine kinases like VEGFR-2, cyclin-dependent kinases (CDKs), and p21-activated kinase 1 (PAK1). nih.govresearchgate.net The ability to readily modify the indazole core allows for the fine-tuning of a compound's properties to enhance its potency and selectivity for a specific target, a key aspect of modern drug design. nih.gov

Foundational Role of 1 Methyl 1h Indazole 3 Carboxamide As a Core Molecular Scaffold for Investigation

Established Synthetic Pathways to the 1H-Indazole-3-carboxamide Scaffold

The foundational 1H-indazole-3-carboxamide structure can be assembled through several reliable synthetic routes, each starting from different precursors and employing distinct chemical transformations.

Ester Hydrolysis from Alkyl Indazole-3-carboxylate Precursors

A common and straightforward method for preparing this compound involves the hydrolysis of a corresponding alkyl indazole-3-carboxylate. This process typically utilizes a base to facilitate the cleavage of the ester group. For instance, methyl N-alkyl-1H-indazole-3-carboxylate precursors can be treated with a solution of sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107) (THF) and ethanol, followed by reflux to yield the desired carboxamide. This method's versatility allows for the synthesis of various derivatives by starting with different alkyl-substituted ester precursors.

The general reaction is as follows: Alkyl Indazole-3-carboxylate + Base (e.g., NaOH) → 1H-Indazole-3-carboxamide + Alcohol

This transformation is a fundamental step in many multi-step syntheses of more complex indazole derivatives.

Methylation of Indazole-3-carboxylic Acid Derivatives

The direct methylation of indazole-3-carboxylic acid is a key strategy for the synthesis of this compound. This process can, however, lead to a mixture of N1 and N2 methylated isomers. google.com To achieve high selectivity for the desired N1-methylated product, specific reaction conditions are employed. One highly selective method involves the reaction of indazole-3-carboxylic acid with a methylating agent, such as iodomethane (B122720) or dimethyl sulfate (B86663), in a polar solvent containing an alkali metal alkoxide. google.comgoogle.com Anhydrous lower alkanols are often the preferred solvents for this reaction. google.com The use of an excess of the methylating agent, typically around two molar equivalents relative to the indazole-3-carboxylic acid, is beneficial for the reaction's efficiency. google.com

A notable process involves heating indazole-3-carboxylic acid with sodium methoxide (B1231860) in methanol, followed by the dropwise addition of iodomethane. This procedure has been shown to yield a high percentage of 1-Methyl-1H-indazole-3-carboxylic acid. google.com Similarly, using dimethyl sulfate as the methylating agent under reflux conditions also results in a high yield of the desired product. google.com

| Methylating Agent | Base/Solvent | Product(s) | Selectivity |

| Iodomethane | Sodium Methoxide/Methanol | 1-Methyl-1H-indazole-3-carboxylic acid, 2-Methyl-1H-indazole-3-carboxylic acid | High for 1-isomer |

| Dimethyl Sulfate | Sodium Methoxide/Methanol | 1-Methyl-1H-indazole-3-carboxylic acid, 2-Methyl-1H-indazole-3-carboxylic acid | High for 1-isomer |

Diazotization-Based Synthetic Routes to Indazole-3-carboxylic Acid Derivatives

Diazotization reactions provide a powerful and efficient method for constructing the 1H-indazole-3-carboxylic acid scaffold from aromatic amine precursors. sioc-journal.cnbloomtechz.com This approach involves the conversion of an ortho-substituted aminobenzamide or aminobenzoate to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. sioc-journal.cn This method is valued for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. sioc-journal.cn

One established route starts from isatin (B1672199), which is ring-opened in an aqueous alkali solution to form an o-aminophenylglyoxylic acid. chemicalbook.com Subsequent diazotization followed by reductive cyclization yields 1H-indazole-3-carboxylic acid. chemicalbook.comgoogle.com Another pathway utilizes the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to the formation of the indazole ring through the involvement of the methyl group. chemicalbook.com

The diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com Furthermore, the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates using diazotization reagents offers a concise route to 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn

Multi-Step Protocols for Complex Indazole-3-carboxamide Architectures

The synthesis of more complex and highly substituted this compound derivatives often requires multi-step protocols. These synthetic sequences allow for the introduction of various functional groups and structural motifs, which is crucial for applications in medicinal chemistry. unina.itnih.gov

One such strategy involves the initial synthesis of 1H-indazole-3-carboxylic acid, which is then coupled with various amines to form the corresponding carboxamides. researchgate.net This can be followed by N-arylation or N-alkylation to introduce substituents on the indazole nitrogen. unina.it For instance, a convergent two-step synthesis of 1-arylindazole-3-carboxamides has been reported, starting from the reaction of isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. unina.it

Another approach for creating complex architectures involves starting with a substituted indazole core and performing further modifications. For example, a library of 1H-indazole-3-carboxamide derivatives was synthesized by coupling 1H-indazole-3-carboxylic acid with a variety of substituted aryl or aliphatic amines. researchgate.net

| Starting Material | Key Reactions | Final Product Type |

| Isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, 2-hydroxymethylbenzoic acid | Multi-component reaction, Buchwald-Hartwig cyclization | 1-Arylindazole-3-carboxamides |

| 1H-Indazole-3-carboxylic acid | Amide coupling with various amines | Substituted 1H-indazole-3-carboxamides |

Advanced Derivatization Strategies for Structural Diversification

To explore the chemical space around the this compound scaffold, advanced derivatization strategies are employed. These methods focus on modifying the core indazole ring system to introduce a wide range of substituents and functionalities.

Modifications to the Indazole Core

Modifications to the indazole core of this compound are crucial for fine-tuning its chemical and biological properties. These modifications can involve the introduction of various substituents onto the benzene (B151609) portion of the bicyclic system.

A common strategy involves starting with a pre-functionalized indazole-3-carboxylic acid. For example, the use of a substituted isatin in a diazotization-based synthesis can lead to a substituted indazole-3-carboxylic acid, which can then be methylated and converted to the desired carboxamide. sci-hub.se

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce aryl or heteroaryl groups at specific positions on the indazole ring. mdpi.com For instance, 3-aryl indazoles can be prepared by coupling with various arylboronic acids, and these can subsequently be N-methylated. mdpi.com

The synthesis of halogenated indazole cores provides a handle for further functionalization. For example, synthetic cannabinoids with a halogenated indazole core have been synthesized, demonstrating the applicability of these modifications. diva-portal.org Additionally, the introduction of hydroxyl groups on the indazole core, often as metabolites of other compounds, represents another important structural modification. diva-portal.org

| Modification Strategy | Reagents/Catalysts | Type of Substituent Introduced |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst | Aryl or heteroaryl groups |

| Halogenation | Halogenating agents | Halogen atoms (e.g., F, Cl, Br) |

| Hydroxylation | (Metabolic or synthetic) | Hydroxyl groups |

Chemical Reactivity Profiles and Derived Products

The inherent chemical reactivity of this compound allows for a range of chemical transformations, leading to a variety of derived products with potentially interesting properties.

Oxidation Reactions and Oxidized Derivatives

Oxidation of this compound can lead to several oxidized derivatives. For example, oxidation may yield the corresponding 1-methyl-1H-indazole-3-carboxylic acid. Furthermore, the indazole ring itself can undergo oxidation to form N-oxides. ontosight.ai The specific products formed depend on the oxidizing agent and reaction conditions employed. For instance, palladium-catalyzed oxidative arylation has been used to introduce aryl groups at various positions on the indazole ring of related derivatives. researchgate.net

Reduction Reactions and Reduced Functional Groups

The carboxamide functional group of this compound can be reduced to the corresponding amine, yielding (1-Methyl-1H-indazol-3-yl)methanamine. sigmaaldrich.com This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4). The resulting primary amine serves as a valuable intermediate for further functionalization, allowing for the introduction of new substituents through reactions such as acylation or reductive amination.

Advanced Structural Characterization in Indazole 3 Carboxamide Research

Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are instrumental in verifying the identity and structure of novel chemical entities. By analyzing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) offer detailed insights into the atomic arrangement and elemental composition of a sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra reveal the chemical environment, connectivity, and number of different types of protons and carbons, respectively.

For 1-Methyl-1H-indazole-3-carboxamide, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic indazole ring, the N-methyl group, and the amide (-CONH₂) group. The aromatic protons typically appear as a complex pattern of multiplets in the downfield region (around 7.0-8.5 ppm) due to spin-spin coupling. The N-methyl protons would present as a sharp singlet further upfield, while the amide protons often appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The positions of these signals (chemical shifts) are indicative of the carbon's local electronic environment. For instance, the carbonyl carbon of the carboxamide group is characteristically found far downfield. Analysis of ¹H and ¹³C NMR data from closely related indazole derivatives allows for the prediction of the spectral characteristics of this compound. nih.govnih.gov

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.1-8.2 | d |

| H-5 | ~7.2-7.3 | t |

| H-6 | ~7.4-7.5 | t |

| H-7 | ~7.7-7.8 | d |

| N-CH₃ | ~4.1 | s |

| -CONH₂ | ~7.6 (broad), ~7.3 (broad) | br s |

This is a predicted spectrum based on data from analogous compounds. s=singlet, d=doublet, t=triplet, br s=broad singlet.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-3 | ~137 |

| C-3a | ~141 |

| C-4 | ~123 |

| C-5 | ~123 |

| C-6 | ~127 |

| C-7 | ~111 |

| C-7a | ~122 |

| N-CH₃ | ~36 |

This is a predicted spectrum based on data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For this compound, HRMS would be used to verify its molecular formula, C₉H₉N₃O. The technique provides an observed mass that can be compared against the calculated theoretical mass. A close match, usually within a few parts per million (ppm), provides strong evidence for the compound's identity. This method is routinely used in the characterization of synthetic cannabinoids and other indazole derivatives to confirm their structure. nih.govscispace.comdea.gov

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃O |

| Calculated Exact Mass [M+H]⁺ | 176.0818 |

| Observed Mass [M+H]⁺ | Typically within ± 5 ppm of calculated mass |

Crystallographic Studies of Related Indazole Compounds

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, analysis of closely related compounds provides valuable insights into the expected molecular geometry, bond lengths, bond angles, and intermolecular interactions.

A key example is the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid , the direct precursor to the target amide. researchgate.netnih.gov Studies of this molecule reveal that in the solid state, it forms inversion dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups (O-H···O). researchgate.net The indazole ring system is essentially planar, as expected for an aromatic structure.

Furthermore, crystallographic studies of various indazole-3-carboxamide derivatives, often co-crystallized with protein targets, confirm the planarity of the indazole core and illustrate how the 3-carboxamide group participates in hydrogen bonding. rcsb.orgpdbj.org These interactions are crucial for the biological activity of many indazole-based compounds. For this compound, it is expected that the amide group would readily participate in hydrogen bonding with neighboring molecules in a crystal lattice, influencing its solid-state packing arrangement.

Crystallographic Data for the Related Compound: 1-Methyl-1H-indazole-3-carboxylic Acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Key Interaction | Forms inversion dimers via O-H···O hydrogen bonds | researchgate.netnih.gov |

| Molecular Feature | Planar indazole ring system | researchgate.net |

This structural information from related molecules is invaluable for predicting the physicochemical properties and molecular interactions of this compound.

Biological Activities and Molecular Mechanisms in Vitro Research

Comprehensive Analysis of Enzyme Inhibition Potential

The 1H-indazole-3-carboxamide core is a versatile pharmacophore that has been identified as a potent inhibitor of several classes of enzymes. Its derivatives have been extensively studied, revealing that modifications to the core structure can fine-tune potency and selectivity for different biological targets.

Phosphoinositide 3-Kinase (PI3K) Inhibition and Downstream Signaling

The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR signaling pathway is frequently overactive in cancer cells, playing a crucial role in tumor cell proliferation, growth, migration, and angiogenesis. The indazole scaffold has been identified as a promising core for developing inhibitors of this pathway.

Research has shown that derivatives of 3-amino-1H-indazole can effectively target the PI3K/AKT/mTOR pathway. One notable derivative, W24, demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including HT-29, MCF-7, A-549, and HepG2, with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Mechanistic studies in HGC-27 gastric cancer cells revealed that W24 inhibits cell proliferation by arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov This is achieved by modulating key regulatory proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, W24 was found to suppress the migration and invasion of HGC-27 cells by down-regulating proteins involved in the epithelial-mesenchymal transition (EMT). nih.gov

Another example highlighting the potential of the indazole core is GDC-0941, a potent, orally bioavailable inhibitor of Class I PI3 kinases. acs.org This compound, which features a 2-(1H-Indazol-4-yl) moiety, underscores the adaptability of the indazole scaffold in creating selective PI3K inhibitors for cancer treatment. acs.org These findings collectively suggest that 1H-indazole derivatives are a valuable class of compounds for developing novel PI3K/AKT/mTOR pathway inhibitors. nih.gov

p21-Activated Kinase 1 (PAK1) Inhibition and Anti-Tumor Migration Effects

p21-Activated Kinase 1 (PAK1) is a key regulator of cell motility and cytoskeletal dynamics, and its aberrant activation is linked to tumor progression and metastasis. The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1. nih.govgoogle.com

Through fragment-based screening, researchers discovered that 1H-indazole-3-carboxamide derivatives are effective PAK1 inhibitors. nih.govgoogle.com Structure-activity relationship (SAR) analysis revealed that inhibitory activity and selectivity are enhanced by substituting an appropriate hydrophobic ring into the deep back pocket of the enzyme's active site and introducing a hydrophilic group into the bulk solvent region. nih.gov A representative compound from this class, 30l , exhibited an IC50 value of 9.8 nM against PAK1 and demonstrated high selectivity when tested against a panel of 29 other kinases. nih.govgoogle.com

The inhibition of PAK1 by these compounds has significant anti-tumor effects. In vitro studies using MDA-MB-231 breast cancer cells showed that these inhibitors significantly suppress cell migration and invasion. nih.govgoogle.com This effect is achieved by downregulating the expression of Snail, a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process critical for metastasis. nih.govgoogle.com These findings establish the 1H-indazole-3-carboxamide framework as a promising lead for developing selective PAK1 inhibitors with anti-metastatic properties. nih.govgoogle.com

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition and Kinase Selectivity

Glycogen Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to conditions like mood disorders and neurodegenerative diseases. google.comnih.gov The 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class of potent and ATP-competitive GSK-3β inhibitors. nih.gov

Initial discovery programs using in silico screening identified the 1H-indazole-3-carboxamide moiety as a new scaffold for GSK-3β inhibition. google.comnih.gov Subsequent optimization led to the development of highly potent derivatives. google.com For example, compound 1 , a derivative from this class, showed potent enzymatic and cellular GSK-3β inhibitory activity and a favorable kinase selectivity profile. However, it also displayed off-target activity against the hERG ion channel.

Further structure-activity relationship (SAR) studies were conducted to mitigate this hERG liability while maintaining GSK-3β potency. These efforts led to compound 14 , which exhibited strong GSK-3β inhibition and an improved safety profile. X-ray crystallography studies of these inhibitors complexed with GSK-3β confirmed that the 1H-indazole-3-carboxamide core plays a crucial role in binding to the ATP-binding site, forming key hydrogen bond interactions with the hinge region residues Asp133 and Val135.

| Compound | GSK-3β IC50 (nM) | hERG IC50 (nM) | Key Structural Features |

|---|---|---|---|

| Compound 1 | 18 | 20 | Initial lead compound. |

| Compound 14 | 14 | >10000 | Optimized for reduced hERG activity. |

The kinase selectivity of these compounds has also been evaluated. For instance, compound 14 was tested against a panel of kinases and showed high selectivity for GSK-3β, demonstrating the potential for developing targeted therapies based on the 1H-indazole-3-carboxamide scaffold.

Monoamine Oxidase B (MAO-B) Inhibition Selectivity

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) and other neurotransmitters. Its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. Research has identified indazole-carboxamides as highly potent, selective, and reversible inhibitors of MAO-B. nih.govgoogle.com

While the primary research has focused on the 1H-indazole-5-carboxamide isomer, the findings are significant for the potential of the broader indazole-carboxamide class. The most potent derivatives discovered were N-substituted 1-methyl-1H-indazole-5-carboxamides. For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a) showed an exceptionally low IC50 value of 0.386 nM for human MAO-B and over 25,000-fold selectivity against MAO-A. google.com Another potent compound, N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (13a) , had an IC50 of 0.662 nM for hMAO-B with over 15,000-fold selectivity.

| Compound | hMAO-B IC50 (nM) | Selectivity vs. hMAO-A |

|---|---|---|

| 38a | 0.386 | >25,000-fold google.com |

| 13a | 0.662 | >15,000-fold |

Computational docking studies have provided insight into the binding mode of these inhibitors, revealing that the flexible carbonyl group of the carboxamide linkage and the nitrogen atoms of the indazole ring are crucial for interaction with the enzyme's active site. Although direct data for the 1-Methyl-1H-indazole-3-carboxamide isomer is not available in these key studies, the remarkable potency and selectivity of the 5-carboxamide isomer strongly suggest that the 1-methyl-indazole-carboxamide scaffold is a highly promising pharmacophore for the development of selective MAO-B inhibitors. google.com

Fibroblast Growth Factor Receptors (FGFRs) Kinase Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers, making them an important therapeutic target. The indazole scaffold has been successfully utilized to develop potent FGFR inhibitors.

Fragment-based design strategies have led to the discovery of 1H-indazole-based derivatives as inhibitors of FGFR kinases. One study identified a series of 1H-indazole derivatives that inhibited FGFR1-3 with IC50 values in the micromolar range. For example, compound 106 from this series was identified as a potent inhibitor with IC50 values of 2.0 μM, 0.8 μM, and 4.5 μM for FGFR1, FGFR2, and FGFR3, respectively.

Other research efforts focusing on the 1H-indazol-3-amine scaffold have yielded even more potent inhibitors. Compound 9d , an indazole-based derivative, was identified as a hit compound with an excellent FGFR1 kinase inhibitory activity of 15.0 nM. Further optimization led to compounds such as 99 , which showed an FGFR1 IC50 of 2.9 nM. These studies highlight that while various substitutions on the indazole ring are critical for high potency, the core scaffold itself is a key component for FGFR inhibition.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Modulation

The Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. While direct inhibition of ERK1/2 by this compound has not been explicitly detailed, related research suggests an indirect modulation of this pathway.

Studies on PAK1 inhibitors with the 1H-indazole-3-carboxamide scaffold have shown that their biological effects can involve the ERK pathway. The signaling cascade downstream of PAK1 can intersect with the Raf/MEK/ERK pathway. For instance, inhibition of PAK1 has been shown to suppress tumor growth and metastasis, and subsequent investigations revealed the involvement of the Raf1/MEK1/ERK signaling pathway in these PAK1-mediated effects.

Additionally, research on other indazole derivatives has shown effects on ERK phosphorylation. For example, certain indazole macrocycles have been evaluated for their impact on various signaling pathways, with Western blot analyses detecting changes in the phosphorylation status of ERK1/2 (p44/42 MAPK). This indicates that compounds based on the indazole structure have the potential to modulate ERK signaling, although the specific mechanisms and direct interactions of this compound with ERK1/2 require further investigation.

Human Carbonic Anhydrases (hCAs) Inhibition

Derivatives of 1H-indazole-3-carboxamide have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of metalloenzymes crucial for various physiological processes. mdpi.comnih.gov Research has demonstrated that hybrids incorporating the indazole-3-carboxamide scaffold can exhibit inhibitory activity against these enzymes. Notably, some of these compounds have shown selectivity towards tumor-associated hCA isoforms, such as hCA IX and XII, which are validated targets for anticancer drug development. researchgate.net

While direct inhibitory data for this compound is not extensively documented, a structurally related compound, N-[4-(aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, which contains the 1-methyl-indazole-3-carboxamide core, has been identified as a potent inhibitor of both the cytosolic isoform hCA II and the tumor-related isoform hCA IX. nih.gov For instance, this compound displayed a Ki of 6.1 nM against hCA IX. nih.gov This suggests that the this compound scaffold can serve as a foundational structure for the development of potent and selective hCA inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

The 1H-indazole scaffold is recognized as a key pharmacophore for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunosuppressive enzyme that is a significant target in cancer immunotherapy. researchgate.netnih.gov The enzymatic activity of IDO1 is the rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov

Studies on C3-substituted 1H-indazoles have revealed their potential as IDO1 inhibitors. For example, certain 3-carbohydrazide derivatives of 1H-indazole have demonstrated potent inhibition with IC50 values in the nanomolar range (e.g., 720 nM and 770 nM). researchgate.net Furthermore, a disubstituted 1H-indazole derivative has been reported to have an IC50 value of 5.3 μM for IDO1 inhibition. These findings underscore the importance of the 1H-indazole-3-carboxamide core in designing novel IDO1 inhibitors.

Receptor Binding and Modulation Studies

Cannabinoid Receptor (CB1/CB2) Agonism and Binding Affinities

The this compound framework is a core component of numerous synthetic cannabinoids, which exhibit high affinity and agonist activity at the cannabinoid receptors CB1 and CB2. These receptors are G-protein-coupled receptors involved in a wide array of physiological processes.

Several derivatives, such as AB-FUBINACA and AMB-FUBINACA, which feature the this compound structure, are potent agonists at both CB1 and CB2 receptors. Research has shown that modifications to the side chain attached to the carboxamide group can influence potency and efficacy. For example, replacing a p-fluorobenzyl moiety with a pentyl chain has been observed to result in compounds with similar receptor affinity. nih.gov The table below presents binding affinities (Ki) and functional potencies (EC50) for some representative this compound derivatives, illustrating their potent interactions with cannabinoid receptors.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) |

| AB-FUBINACA | 0.9 | 2.9 | 1.8 | 3.2 |

| AMB-FUBINACA | 0.4 | 1.6 | 1.3 | 2.1 |

| 5F-MDMB-PINACA | 0.14 | 0.82 | 0.29 | 0.97 |

| AB-CHMINACA | 0.78 | 1.5 | 0.85 | 1.9 |

Data compiled from various in vitro studies.

Enantiospecific Potency Differences

A significant aspect of the pharmacology of many this compound based synthetic cannabinoids is the stereochemistry at the amino acid-derived side chain. Research has consistently demonstrated that the (S)-enantiomer is substantially more potent as an agonist at the CB1 receptor compared to its corresponding (R)-enantiomer. nih.govamazonaws.com

This enantiospecificity can be quite pronounced, with the (S)-enantiomer exhibiting a potency that can be anywhere from approximately 6-fold to over 100-fold greater than the (R)-enantiomer at the CB1 receptor. nih.gov For the CB2 receptor, the difference in potency between enantiomers is generally less pronounced. nih.gov This highlights the critical role of stereochemistry in the interaction of these ligands with the cannabinoid receptors.

Serotonin (B10506) Receptor (5-HT3 and 5-HT4) Ligand Activity

Derivatives of this compound have also been identified as ligands for serotonin receptors, specifically the 5-HT3 and 5-HT4 subtypes. These receptors are involved in various physiological functions, including gastrointestinal motility and emesis.

Studies have shown that N-alkylation of the indazole ring, a feature of this compound, can enhance the antagonist affinity for the 5-HT4 receptor. nih.govlookchem.com For instance, the compound LY353433, a 1-isopropyl-1H-indazole-3-carboxamide derivative, has been characterized as a potent and selective 5-HT4 receptor antagonist. nih.gov Furthermore, other indazole-3-carboxylic acid derivatives have demonstrated potent antagonistic activity at the 5-HT3 receptor. amazonaws.com This indicates that the this compound scaffold is a versatile platform for developing antagonists of both 5-HT3 and 5-HT4 receptors.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The this compound moiety is a key structural feature in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor. The CGRP receptor is a well-established target for the treatment of migraine. nih.govlookchem.com

A notable example is the potent human CGRP receptor antagonist, BMS-742413, which is an (R)-N-(3-(7-methyl-1H-indazol-5-yl)...) derivative. drugbank.com This compound demonstrates that the 1-methyl-1H-indazole core is compatible with high-affinity binding to the CGRP receptor. Functional assays have shown that such compounds can act as antagonists, with one related compound exhibiting an IC50 of 0.22 nM in a CGRP-stimulated cAMP production assay. nih.gov These findings highlight the utility of the this compound scaffold in the design of potent CGRP receptor antagonists.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition, including Drug-Resistant Mutants

Indazole derivatives have been identified as a promising scaffold for the development of inhibitors targeting the epidermal growth factor receptor (EGFR) kinase, a key player in various cancers. Research has focused on their potential to overcome drug resistance, a significant challenge in cancer therapy.

One study reported the design of 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. mdpi.com Through a structure-based approach, a specific 1H-indazole derivative demonstrated significant inhibitory activity against the H1975 and HCC827 non-small cell lung cancer (NSCLC) cell lines, with EC₅₀ values of 191 nM and 22 nM, respectively. mdpi.com Notably, this compound showed much lower activity against wild-type EGFR, with an EC₅₀ value of 3103 nM in A431 cells, indicating its selectivity for the mutant forms. mdpi.com

Further optimization of indazole-based compounds has led to the development of covalent inhibitors that target the drug-resistant EGFR-L858R/T790M double mutant by alkylating the Cys797 residue. acs.org Another study highlighted an indazole-based compound that was the most effective among a series of derivatives, with IC₅₀ values of 0.07 µM, 0.50 µM, and 1.70 µM for EGFR^T790M^, EGFR^L858R^, and wild-type EGFR, respectively. tandfonline.com This demonstrates a stronger inhibitory effect on the drug-resistant mutation. tandfonline.com The indazole scaffold is believed to fit within the EGFR binding site, specifically in the region between the hinge and the gatekeeper residues, without causing steric hindrance with the methionine side chain present in the resistant mutant. tandfonline.com

The quest for inhibitors of drug-resistant EGFR has spurred the development of third-generation inhibitors. While not specifically a this compound, compounds with a 2-arylamine pyrimidine (B1678525) scaffold have shown great selective inhibitory effects on EGFR^L858R/T790M^ over wild-type EGFR by binding covalently to Cys797. nih.gov

Table 1: Inhibitory Activity of Indazole Derivatives against EGFR and its Mutants

| Compound/Derivative | Target | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 1H-indazole derivative | Mutant EGFR | H1975 | EC₅₀ | 191 nM | mdpi.com |

| 1H-indazole derivative | Mutant EGFR | HCC827 | EC₅₀ | 22 nM | mdpi.com |

| 1H-indazole derivative | Wild-type EGFR | A431 | EC₅₀ | 3103 nM | mdpi.com |

| Indazole-based analog | EGFR^T790M^ | - | IC₅₀ | 0.07 µM | tandfonline.com |

| Indazole-based analog | EGFR^L858R^ | - | IC₅₀ | 0.50 µM | tandfonline.com |

| Indazole-based analog | Wild-type EGFR | - | IC₅₀ | 1.70 µM | tandfonline.com |

Investigation of Cellular Responses in In Vitro Models

Inhibition of Cell Proliferation

Derivatives of 1H-indazole-3-carboxamide have demonstrated significant anti-proliferative activity in various cancer cell lines. A study exploring a series of 1-methyl-3-aryl indazole derivatives found that they exhibited mild to moderate anticancer activities against HCT-116 (colon carcinoma) and MDA-MB-231 (breast cancer) cell lines. mdpi.com One particular compound from this series showed significant inhibitory effects on both cell lines. mdpi.com

In another study, novel indazole derivatives were synthesized and tested for their anticancer activity against a panel of four human cancer cell lines: A549 (lung), MCF-7 (breast), A375 (melanoma), and HT-29 (colon). researchgate.net Many of the synthesized compounds showed potent activity, with IC₅₀ values ranging from 0.010±0.0042 to 12.8±3.77 μM. researchgate.net

Furthermore, new 5-ethylsulfonyl-indazole-3-carbohydrazides were developed as dual inhibitors of EGFR and VEGFR-2 and their antiproliferative effects were assessed against four cancer cell lines. tandfonline.com Several of these derivatives were highly effective, with GI₅₀ values between 25 nM and 42 nM. tandfonline.com Specifically, against the MCF-7 breast cancer cell line, some compounds demonstrated greater potency than the standard drug erlotinib. tandfonline.com

Table 2: Antiproliferative Activity of Indazole Derivatives

| Compound Series | Cell Line | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| 1-methyl-3-aryl indazoles | HCT-116, MDA-MB-231 | - | Mild to moderate | mdpi.com |

| Novel indazole derivatives | A549, MCF-7, A375, HT-29 | IC₅₀ | 0.010 - 12.8 µM | researchgate.net |

| 5-ethylsulfonyl-indazole-3-carbohydrazides | Four cancer cell lines | GI₅₀ | 25 - 42 nM | tandfonline.com |

Suppression of Cell Migration and Invasion

Research has highlighted the potential of 1H-indazole-3-carboxamide derivatives to inhibit key processes in cancer metastasis, namely cell migration and invasion. A study focused on the design and synthesis of these derivatives as potent and selective p21-activated kinase 1 (PAK1) inhibitors. nih.gov PAK1 is a recognized target for anticancer drug development due to its role in tumor progression. nih.gov

The representative compound from this study significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov The mechanism behind this suppression was identified as the downregulation of Snail expression, a key transcription factor involved in epithelial-mesenchymal transition, a critical process for initiating metastasis. nih.gov Importantly, this effect on migration and invasion was observed without affecting tumor growth directly, suggesting a specific anti-metastatic activity. nih.gov

Mast Cell Stabilization and Calcium-Release Activated Calcium (CRAC) Channel Blockade

Indazole-3-carboxamides have emerged as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of mast cell function. nih.govnih.gov The influx of extracellular calcium through CRAC channels is a critical step in mast cell activation, which, when uncontrolled, contributes to various inflammatory and autoimmune diseases. nih.govnih.gov

Structure-activity relationship (SAR) studies have revealed that the specific 3-carboxamide regiochemistry of the indazole scaffold is crucial for its inhibitory activity on calcium influx. nih.govnih.gov This inhibition, in turn, leads to the stabilization of mast cells and prevents the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-alpha (TNF-α). nih.gov One particular indazole-3-carboxamide derivative demonstrated the ability to actively inhibit calcium influx and stabilize mast cells with a sub-micromolar IC₅₀ value. nih.govnih.gov In contrast, its reverse amide isomer was found to be inactive. nih.govnih.gov

Further research into indazole-3-carboxamides as Orai channel blockers, the pore-forming subunit of the CRAC channel, supports these findings. These compounds have been shown to potently and selectively block store-operated calcium entry (SOCE) via the Orai channel. digitellinc.com This blockade leads to the dose-dependent inhibition of the nuclear translocation of NFAT in Jurkat T cells and the proliferation of primary mouse immune cells, highlighting their potential as selective immune modulators. digitellinc.com

Table 3: Mast Cell Stabilization and CRAC Channel Blockade by Indazole-3-Carboxamides

| Compound/Derivative | Activity | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Indazole-3-carboxamides | Mast cell stabilization | CRAC channel blockade | Inhibition of calcium influx and release of pro-inflammatory mediators. nih.govnih.gov | nih.govnih.gov |

| Indazole-3-carboxamide derivative | Active inhibitor | Calcium influx inhibition | Sub-µM IC₅₀ for mast cell stabilization. nih.govnih.gov | nih.govnih.gov |

| Indazole-3-carboxamides | Orai channel blockade | Inhibition of SOCE | Dose-dependent inhibition of NFAT translocation and immune cell proliferation. digitellinc.com | digitellinc.com |

Evaluation of Antiprotozoal Activity

Certain derivatives of indazole have been investigated for their potential as antiprotozoal agents. A study on tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl) piperidine-1-carboxylate derivatives revealed their activity against protozoa. cbijournal.com Although specific data for this compound is not provided in this particular study, it highlights the potential of the broader indazole scaffold in this therapeutic area. The tested compounds exhibited potency as antiprotozoal agents, with some showing antagonistic effects against three different protozoa. cbijournal.com

Another source mentions that compounds with an indazole structure have been investigated for their potential as anti-parasitic agents, particularly against Cryptosporidium species. evitachem.com

Assessment of Anti-inflammatory Activity

Indazole derivatives have demonstrated notable anti-inflammatory properties in various in vitro and in vivo models. The anti-inflammatory effect is often attributed to the inhibition of key inflammatory mediators. nih.gov

One study investigated the anti-inflammatory activity of indazole and its derivatives and found that they significantly and dose-dependently inhibited carrageenan-induced hind paw edema. nih.gov The mechanism of action is suggested to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals in a concentration-dependent manner. nih.gov

Another study focused on a series of indazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema method. hep.com.cn The synthesized derivatives showed very good activity, with one compound, at a dose of 30 mg/kg body weight, exhibiting the most significant inhibition of edema, comparable to the standard drug etoricoxib. hep.com.cn

Furthermore, a study on indazole scaffold-based compounds with cannabinoid receptor activity also suggested a potential peripheral anti-inflammatory effect. nih.gov In a zymosan-induced edema and hyperalgesia model, one of the tested compounds reduced the percentage of paw volume increase, indicating anti-inflammatory activity. nih.gov

In Vitro Anticancer Potential

The therapeutic potential of this compound and its derivatives in oncology has been a subject of scientific investigation, with in vitro studies highlighting their effects on various cancer cell lines. Research indicates that the anticancer activity of these compounds often stems from their ability to modulate key cellular pathways involved in cell proliferation, survival, and metastasis.

One of the primary mechanisms of action identified is the inhibition of phosphoinositide 3-kinase (PI3K). The PI3K pathway is crucial for cell signaling and is often dysregulated in cancer, leading to uncontrolled cell growth. By inhibiting this enzyme, this compound can disrupt these signaling cascades, resulting in reduced cell proliferation. Furthermore, its effects on mitogen-activated protein kinase-activated protein kinases (MAPKAP kinases), specifically MAPKAP-K2, have been noted, which are also involved in cellular processes related to inflammation and cell growth.

Derivatives of the 1H-indazole-3-carboxamide scaffold have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1). nih.gov Aberrant PAK1 activation is linked to tumor progression. In one study, a representative 1H-indazole-3-carboxamide derivative demonstrated significant inhibition of PAK1 with an IC₅₀ value of 9.8 nM. nih.gov This compound also effectively suppressed the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key protein in epithelial-mesenchymal transition, without affecting tumor growth directly. nih.gov

Broader screening of indazole derivatives has revealed promising inhibitory activity against a panel of human cancer cell lines. For instance, various derivatives have been tested against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov One particular derivative showed a notable inhibitory effect on the K562 cell line with an IC₅₀ value of 5.15 µM, while exhibiting greater selectivity for normal cells (HEK-293, IC₅₀ = 33.2 µM). nih.gov Further investigation confirmed that this compound could induce apoptosis and affect the cell cycle in a concentration-dependent manner, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov The ability of related indazole compounds to induce apoptosis is a recurring theme, suggesting a common mechanism for their anticancer effects. biosynth.com

| Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|---|

| This compound | PI3K Inhibition | Not specified | Inhibits phosphoinositide 3-kinase, leading to reduced cell proliferation. | |

| 1H-Indazole-3-carboxamide derivative (Compound 30l) | PAK1 Inhibition | MDA-MB-231 (Breast) | Potent and selective PAK1 inhibitor (IC₅₀ = 9.8 nM); suppressed cell migration and invasion. | nih.gov |

| 1H-Indazole-3-amine derivative (Compound 6o) | Apoptosis, p53/MDM2 pathway | K562 (Leukemia) | Promising inhibitory effect (IC₅₀ = 5.15 µM) with selectivity for normal cells. | nih.gov |

| Methyl 1H-indazole-3-carboxylate | Apoptosis | Not specified | Potential to induce apoptosis in cancer cells. | biosynth.com |

Investigation of Antimicrobial Activity (Antibacterial and Antifungal)

The this compound scaffold and its derivatives have also been evaluated for their potential to combat microbial infections. In vitro studies have demonstrated a spectrum of activity against various bacterial and fungal strains.

The general class of 1H-indazole-3-carboxamides has been synthesized and screened for antimicrobial properties. researchgate.netderpharmachemica.com Research into derivatives of 1-methylindazole-3-carboxylic acid has included screening against bacteria using methods like the food poisoning technique, where the compound is incorporated into the growth medium to assess its inhibitory effects. researchgate.net

In the realm of antifungal research, derivatives incorporating the indazole moiety have shown notable efficacy, particularly against phytopathogenic fungi. For example, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, a complex derivative, exhibited higher antifungal activity against seven tested phytopathogenic fungi than the commercial fungicide boscalid (B143098). nih.gov Similarly, other studies on pyrazole (B372694) amides as succinate (B1194679) dehydrogenase inhibitors (SDHIs) have highlighted the antifungal potential of indazole-containing compounds. One such derivative, N-(2-(7-bromo-5-chloro-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, was also found to have superior activity to boscalid against two fungal species. clockss.org

The antifungal activity of these compounds is often quantified by their EC₅₀ values (the concentration that causes 50% of the maximum effect). For instance, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide showed an EC₅₀ of 16.75 µg/mL against Pythium aphanidermatum and 19.19 µg/mL against Rhizoctonia solani. mdpi.com

Investigations have also extended to a range of bacterial species. Indole-3-carboxamide conjugates, a related structural class, have been tested against a panel including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Cryptococcus neoformans. nih.gov These studies, which measure the Minimum Inhibitory Concentration (MIC), have found that these compounds generally exhibit more pronounced activity against Gram-positive bacteria and certain fungi. nih.gov A series of N-methyl-3-aryl indazoles also demonstrated activity against bacterial strains including Xanthomonas campestris, Bacillus cereus, and Escherichia coli, as well as the fungal strain Candida albicans. researchgate.net

| Derivative Class/Compound | Organism(s) | Activity Metric | Key Findings | Reference |

|---|---|---|---|---|

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Pythium aphanidermatum (Fungus) | EC₅₀ | 16.75 µg/mL | mdpi.com |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Rhizoctonia solani (Fungus) | EC₅₀ | 19.19 µg/mL | mdpi.com |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | 7 Phytopathogenic fungi | Comparative Activity | Higher activity than boscalid. | nih.gov |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli (Bacteria); Candida albicans (Fungus) | General Activity | Demonstrated activity against tested strains. | researchgate.net |

| Indole-3-carboxamide-polyamine conjugates | S. aureus, MRSA (Gram-positive Bacteria); C. neoformans (Fungus) | MIC | Pronounced growth inhibition observed. | nih.gov |

Structure Activity Relationship Sar Elucidation and Molecular Design Principles

Correlating Structural Modifications with Biological Potency and Selectivity

The potency and selectivity of 1-Methyl-1H-indazole-3-carboxamide analogues are highly sensitive to substitutions on the indazole core, variations in the side-chain, the specific arrangement of the amide linker, and the replacement of functional groups with bioisosteres.

Modifications to the bicyclic indazole core are a critical determinant of biological activity. In the development of related indazole arylsulfonamides as CC-Chemokine Receptor 4 (CCR4) antagonists, substitutions at various positions on the indazole ring were explored. The research indicated that substitutions at the C5, C6, and C7 positions were generally not well-tolerated, with the exception of very small groups acs.org.

Specifically, the introduction of a fluorine atom at the C5 position (analogue 33a) resulted in higher potency compared to the unsubstituted parent compound in a GTPγS assay, though it exhibited lower potency in a whole blood assay acs.org. Conversely, a C6-fluoro substitution was generally preferred over other positions acs.org. At the C4 position, groups capable of hydrogen bonding, such as methoxy (B1213986) or hydroxyl substituents, were found to be the most potent acs.org.

Table 1: Influence of Indazole Core Substitution on CCR4 Antagonist Potency

| Position | Substituent | Observed Effect on Potency |

|---|---|---|

| C4 | Methoxy, Hydroxyl | More potent |

| C5 | Fluoro | More potent in GTPγS assay, less in whole blood assay |

| C6 | Small groups | Preferred substitution site |

Data synthesized from studies on indazole arylsulfonamides.

The nature and attachment of side-chains, along with the orientation of the amide linker, play a pivotal role in defining the pharmacological activity of these compounds. For 1H-indazole-3-carboxamide derivatives designed as p21-activated kinase 1 (PAK1) inhibitors, structure-activity relationship (SAR) analysis revealed key insights. Optimal activity and selectivity were achieved by substituting an appropriate hydrophobic ring into a deep back pocket of the kinase and introducing a hydrophilic group into the bulk solvent region nih.gov.

The regiochemistry of the amide linker is exceptionally critical. In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide linkage was found to be essential for activity. The indazole-3-carboxamide compound 12d was a potent inhibitor of calcium influx with a sub-micromolar IC₅₀ nih.gov. In stark contrast, its reverse amide isomer, 9c , where the carbonyl and NH groups are swapped, was completely inactive, even at concentrations up to 100μM nih.gov. This highlights an unprecedented requirement for the specific 3-carboxamide regiochemistry for this class of CRAC channel blockers nih.gov.

Furthermore, in the context of CCR4 antagonists, variations at the N1 position of the indazole ring showed that meta-substituted benzyl (B1604629) groups bearing an α-amino-3-[(methylamino)acyl] moiety were the most potent N1-substituents acs.org.

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. A bioisostere is intended to create a new molecule with biological properties similar to the parent compound, potentially improving activity, altering pharmacokinetics, or reducing toxicity cambridgemedchemconsulting.com.

In the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, researchers successfully employed a bioisosteric replacement strategy. They introduced a benzimidazole (B57391) scaffold as a bioisostere for a quinazoline (B50416) core structure nih.gov. This modification was part of a rational design approach that also incorporated an indazole fragment as a hinge-binder for the ATP-binding pocket, ultimately leading to the synthesis of novel and potent benzimidazole derivatives nih.gov. This demonstrates how the indazole core can be effectively combined with other scaffolds, modified through bioisosteric principles, to achieve desired therapeutic profiles.

Rational Design Strategies for Enhanced Pharmacological Profiles

Rational drug design leverages the understanding of SAR to purposefully engineer molecules with improved characteristics, such as enhanced target affinity and selectivity, and minimized off-target effects.

The 1H-indazole-3-carboxamide scaffold has proven to be a valuable starting point for developing potent and selective kinase inhibitors. Through a fragment-based screening approach, these derivatives were identified as potential PAK1 inhibitors nih.gov. Subsequent optimization, guided by SAR analysis, led to the discovery of compound 30l , which exhibited an excellent PAK1 IC₅₀ of 9.8 nM and high selectivity when tested against a panel of 29 other kinases nih.gov. The key to this selectivity was the strategic placement of a hydrophobic ring and a hydrophilic group to exploit specific features of the PAK1 binding site nih.gov.

Similarly, rational design was employed to develop novel FLT3 inhibitors based on an indazole-containing benzimidazole structure. By investigating molecular docking, it was determined that the indazole fragment could serve as an effective "hinge binder" within the ATP-binding pocket of the kinase nih.gov. This insight guided the structural optimization, leading to compound 8r , which showed strong inhibitory activity against both wild-type FLT3 and its mutants with a nanomolar IC₅₀ and high selectivity over a panel of 42 protein kinases nih.govresearchgate.net.

A significant challenge in drug development is minimizing off-target interactions, particularly with the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition can lead to serious cardiac arrhythmias. Typical hERG inhibitors are often lipophilic and contain basic amines drughunter.com. Strategies to mitigate hERG liability include reducing a compound's lipophilicity and basicity (pKa) or removing aromatic groups to disrupt potential cation-π and π-π stacking interactions within the channel's binding pocket drughunter.com.

In the development of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors, the potential for cardiac toxicity was addressed. The representative compound 30l underwent evaluation for hERG channel activity and was found to have a low risk of hERG toxicity, demonstrating that this scaffold can be optimized to avoid this critical off-target effect nih.gov. This successful mitigation of hERG liability is a crucial step in advancing such compounds as potential therapeutic agents.

Computational Chemistry and in Silico Drug Design Approaches

Virtual Screening Methodologies for Hit Identification

Virtual screening has been a cornerstone in identifying the 1H-indazole-3-carboxamide scaffold as a valuable starting point for inhibitors of various protein targets. nih.govolemiss.edu This process involves computationally screening large libraries of compounds to select a smaller subset with a higher probability of being active. nih.govolemiss.edu

Fragment-based screening has successfully identified 1H-indazole-3-carboxamide derivatives as potential inhibitors for targets such as p21-activated kinase 1 (PAK1). nih.govresearchgate.net This approach begins by screening libraries of low-molecular-weight fragments to find those that bind weakly to the target protein. These initial fragment hits then serve as starting points for building more potent, drug-like molecules.

In the context of PAK1, a fragment-based screening campaign led to the identification of the 1H-indazole-3-carboxamide scaffold. nih.govresearchgate.net Subsequent optimization based on structure-activity relationships (SAR) resulted in potent and selective PAK1 inhibitors. nih.gov For instance, initial screening yielded a hit with a PAK1 IC₅₀ of 5 μM, which was then optimized to derivative compounds with nanomolar potency. researchgate.net

Ligand-based similarity searches have been employed, often in conjunction with structure-based methods, to discover new inhibitors based on the 1H-indazole-3-carboxamide core. mdpi.com These techniques operate on the principle that molecules with similar structures are likely to have similar biological activities. healthbiotechpharm.org Algorithms calculate the similarity between a known active compound (a reference) and compounds in a database, often using metrics like the Tanimoto similarity coefficient. nih.gov

A computer-aided protocol that combined structure-based virtual screening with a ligand-based similarity search was instrumental in identifying the 1H-indazole-3-carboxamide moiety as a novel scaffold for inhibiting Glycogen Synthase Kinase-3β (GSK-3β). mdpi.com In one study, fragment-based virtual screening identified the 1-Methyl-1H-indazole-3-carboxamide scaffold as a priority for its similarity to known bioactive compounds, achieving a Tanimoto coefficient of 0.28 relative to reference molecules.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.govnih.gov This method has been extensively used to understand the binding modes of 1H-indazole-3-carboxamide derivatives and to guide the rational design of more potent inhibitors. nih.govwits.ac.za

Docking studies have elucidated the specific molecular interactions between the 1H-indazole-3-carboxamide scaffold and the binding sites of target proteins. For GSK-3β, the indazole carboxamide core is predicted to form key hydrogen bonds within the ATP-binding pocket. cresset-group.com Visual inspection of the docked poses shows that the scaffold typically establishes three crucial hydrogen bond interactions with the hinge region of the kinase. cresset-group.com

Specifically, these interactions involve:

A hydrogen bond with the backbone carbonyl group of Asp133. cresset-group.comnih.gov

A hydrogen bond with the backbone NH group of Val135. cresset-group.comnih.gov

A hydrogen bond with the backbone carbonyl group of Val135. cresset-group.comnih.gov

The table below summarizes the key predicted interactions for a representative 1H-indazole-3-carboxamide derivative bound to GSK-3β.

| Interacting Ligand Atom/Group | Interacting Protein Residue | Interaction Type |

| Indazole N-H | Val135 (Carbonyl O) | Hydrogen Bond |

| Carboxamide N-H | Asp133 (Carbonyl O) | Hydrogen Bond |

| Carboxamide Carbonyl O | Val135 (Amide N-H) | Hydrogen Bond |

| Pyridine Nitrogen | Lys85 (Catalytic) | Hydrogen Bond |

This interactive table is based on data from molecular docking studies of 1H-indazole-3-carboxamide derivatives with GSK-3β. cresset-group.comnih.gov

The predictions from molecular docking have been substantiated by X-ray crystallography, which provides high-resolution three-dimensional structures of the ligand-protein complexes. nih.gov For GSK-3β, the crystal structure of the enzyme in complex with an indazole-3-carboxamide inhibitor (PDB ID: 6TCU) confirmed that the inhibitor binds to the ATP-binding site as hypothesized by the docking models. cresset-group.comnih.gov The solved structure showed the indazole carboxamide scaffold interacting with the hinge domain residues Asp133 and Val135, validating the docking predictions. cresset-group.comnih.gov

Similarly, structure-based drug design efforts targeting the Calcitonin Gene-Related Peptide (CGRP) receptor have utilized derivatives of the indazole core. nih.gov The crystal structure of a complex between the CGRP receptor and an antagonist containing a 7-Methyl-1H-indazole moiety was determined at 1.6 Å resolution, providing a detailed view of the binding interactions and enabling further structure-based optimization. nih.govacs.org

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and confirming binding conformations. wits.ac.zaworldscientific.com

For 1H-indazole-3-carboxamide derivatives, MD simulations have been applied to assess the stability of their binding mode within the GSK-3β active site. nih.gov In one study, a 500-nanosecond MD simulation was performed on a potent derivative in complex with GSK-3β. nih.gov The results showed that the key hydrogen bond interactions established by the 1H-indazole-3-carboxamide core with the hinge residues (Asp133 and Val135) and the catalytic Lys85 were persistently maintained throughout the entire simulation, confirming the stability of the docked pose. nih.gov Such simulations provide a dynamic understanding of the binding, reinforcing the static picture provided by molecular docking and crystallography. worldscientific.com

Preclinical Pharmacokinetic and Metabolic Profile in Vitro Investigations

Assessment of Metabolic Stability

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. For derivatives of 1-Methyl-1H-indazole-3-carboxamide, such as the antiemetic drug Granisetron, metabolism is predominantly hepatic. nih.govfda.gov.phtheodora.comfda.gov

In Vitro Clearance in Human Liver Microsomes and Hepatocytes

Studies utilizing in vitro models with human liver microsomes (HLMs) and hepatocytes are essential for predicting in vivo metabolic clearance. For Granisetron, these studies have shown that the compound undergoes significant metabolism. The primary metabolic pathways involve N-demethylation and oxidation of the aromatic ring, which are then followed by conjugation. nih.govfda.gov.phfda.govaijournals.com This indicates that the 1-methyl-indazole core is an active site for biotransformation.

In vitro investigations have demonstrated that clearance is primarily driven by hepatic metabolism. nih.govfda.gov.phtheodora.comfda.gov Pharmacokinetic studies in individuals with hepatic impairment showed that the total clearance of Granisetron was reduced by approximately half compared to those with normal liver function, underscoring the liver's central role in its elimination. fda.gov.phfda.govnih.gov Furthermore, hepatic enzyme induction with phenobarbital (B1680315) was found to increase the total plasma clearance of intravenous Granisetron by 25% in a human pharmacokinetic study. fda.gov.phnih.govgene.com

Cytochrome P450 (CYP450) Inhibition Assays

Drug-drug interactions are often mediated by the inhibition or induction of cytochrome P450 enzymes. Assays to determine a compound's potential to inhibit specific CYP isoforms are a standard part of preclinical evaluation.

In vitro studies with human liver microsomes have identified the CYP3A subfamily as the principal mediator of Granisetron's metabolism. nih.govfda.gov.phfda.govresearchgate.net The metabolism, particularly the ring oxidation, was shown to be inhibited by ketoconazole, a known potent inhibitor of CYP3A enzymes. nih.govfda.gov.phtheodora.comfda.govnih.govgene.com While Granisetron is a substrate for CYP3A, it does not appear to significantly modify the activity of the CYP3A4 subfamily itself in vitro. fda.gov.ph This distinction is crucial, as it suggests the compound is metabolized by CYP3A4 but may not necessarily inhibit the metabolism of other drugs that are also substrates for this enzyme.

The table below summarizes the key CYP450 interactions for Granisetron, a derivative of this compound.

| Interacting Agent | CYP Isoform | Observed Effect |

| Ketoconazole | CYP3A | Inhibits the metabolism of Granisetron. nih.govfda.gov.phtheodora.comfda.gov |

| Phenobarbital | General Inducer | Increases total plasma clearance of Granisetron by 25%. fda.gov.phnih.govgene.com |

| Granisetron | CYP3A4 | Does not significantly modify the enzyme's activity in vitro. fda.gov.ph |

Plasma Protein Binding (PPB) Determination

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly impacts its distribution and availability to target tissues and metabolizing enzymes. Only the unbound fraction of a drug is considered pharmacologically active.

For Granisetron, the plasma protein binding is approximately 65%. nih.govfda.gov.phtheodora.comfda.govaijournals.comgene.com The compound distributes freely between plasma and red blood cells. nih.govfda.gov.phtheodora.comfda.gov This moderate level of binding means a substantial fraction of the drug is in circulation in its unbound, active form.

Elucidation of Structure-Metabolism Relationships (SMRs)

Understanding the relationship between a compound's chemical structure and its metabolic fate is fundamental to drug design and optimization. For the this compound scaffold, as exemplified by Granisetron, clear metabolic pathways have been identified.

The primary routes of metabolism are:

N-demethylation: The methyl group at the 1-position of the indazole ring can be removed. nih.govfda.gov.phfda.govaijournals.com

Aromatic Ring Oxidation: The indazole ring system itself is susceptible to oxidative metabolism, a reaction catalyzed by CYP3A enzymes. nih.govfda.gov.phfda.govaijournals.com

Conjugation: Following the initial oxidative metabolism, the resulting metabolites undergo conjugation, a phase II metabolic reaction that increases water solubility and facilitates excretion. nih.govfda.gov.phfda.govaijournals.com

These findings indicate that the this compound core is a key pharmacophore that is actively processed by hepatic enzymes, particularly the CYP3A subfamily.

Advanced Medicinal Chemistry Applications and Research Directions

1-Methyl-1H-indazole-3-carboxamide as a Versatile Scaffold for Novel Drug Discovery

The this compound core structure has proven to be a highly adaptable scaffold in the quest for new drugs. Its inherent chemical properties allow for diverse modifications, enabling the creation of extensive libraries of derivatives. These derivatives have been investigated for a wide array of biological activities, demonstrating the scaffold's broad utility.

Researchers have successfully synthesized numerous analogs by introducing various substituents at different positions of the indazole ring and the carboxamide group. This has led to the discovery of compounds with activities ranging from kinase inhibition to receptor modulation. For instance, the synthesis of N-substituted 1H-indazole-3-carboxamides has yielded compounds with potential applications as antimicrobial and anticancer agents. derpharmachemica.comresearchgate.net The ability to systematically alter the structure and explore the resulting structure-activity relationships (SAR) makes this compound a valuable tool in modern drug discovery.

Development of Next-Generation Targeted Therapeutic Candidates

The adaptability of the this compound scaffold has been leveraged to develop highly specific therapeutic candidates designed to interact with particular molecular targets implicated in disease.

Precision Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound framework has been instrumental in the development of precision kinase inhibitors.

One notable area of research has been the development of inhibitors for p21-activated kinase 1 (PAK1), a target associated with tumor progression. Derivatives of 1H-indazole-3-carboxamide have been identified as potent PAK1 inhibitors, with some compounds exhibiting excellent enzyme inhibition and high selectivity. nih.gov For example, compound 30l from a study showed a PAK1 IC50 of 9.8 nM and demonstrated significant suppression of migration and invasion in cancer cell lines. nih.gov

Furthermore, this scaffold has been utilized to create inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase linked to various conditions, including neurological disorders and type-2 diabetes. nih.govnih.govnih.gov Through in silico screening and subsequent chemical optimization, 1H-indazole-3-carboxamides have been identified as a novel structural class of ATP-competitive GSK-3β inhibitors. nih.govnih.gov Modifications to the scaffold have led to compounds with remarkable potency and improved selectivity. nih.gov

The fibroblast growth factor receptors (FGFRs) are another important family of kinases targeted by derivatives of this scaffold. Research has shown that specific 1H-indazol-3-amine derivatives can act as potent FGFR1 inhibitors. mdpi.com

| Compound/Derivative | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 30l | PAK1 | 9.8 nM | nih.gov |

| Methoxy (B1213986) derivative 50 | GSK-3 | 0.35 μM | nih.gov |

| Carboxylic acid derivative 51h | GSK-3 | 0.05 μM | nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative 98 | FGFR1 | 15.0 nM | mdpi.com |

Selective Receptor Ligands

The this compound structure has also been a valuable template for the design of selective ligands for various receptors, which are key components of cellular communication.

A significant application has been in the development of antagonists for the 5-HT3 receptor, a target for antiemetic drugs. The derivative 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide (LY278584) was synthesized as a potent and selective 5-HT3 receptor antagonist. nih.gov A tritium-labeled version of this compound proved to be a useful radioligand for studying these receptors, exhibiting a high binding affinity with a Kd of 0.69 nM. nih.gov

In a different therapeutic area, derivatives of indazole-3-carboxamide have been extensively explored as synthetic cannabinoid receptor agonists. Compounds such as AB-FUBINACA and AMB-FUBINACA, which are N-substituted indazole-3-carboxamides, have been shown to be potent agonists of both CB1 and CB2 receptors. frontiersin.orgresearchgate.net The stereochemistry of these molecules plays a crucial role in their activity, with the (S)-enantiomers generally showing higher potency. frontiersin.org

| Compound/Derivative | Target Receptor | Binding Affinity (Kd) / Efficacy (EC50) | Reference |

|---|---|---|---|

| LY278584 | 5-HT3 Receptor | Kd = 0.69 nM | nih.gov |

| (S)-AMB-FUBINACA | CB1 Receptor | EC50 = 2.3 nM | frontiersin.org |

| (S)-AMB-FUBINACA | CB2 Receptor | EC50 = 0.78 nM | frontiersin.org |

| (S)-AB-FUBINACA | CB1 Receptor | EC50 = 20.8 nM | frontiersin.org |

| (S)-AB-FUBINACA | CB2 Receptor | EC50 = 4.3 nM | frontiersin.org |

Immunomodulatory Agents

The immune system's intricate balance is crucial for health, and its dysregulation can lead to autoimmune diseases and cancer. The this compound scaffold is emerging as a platform for creating agents that can modulate the immune response.

Research has indicated that certain indazole derivatives can act as immunomodulators. One promising approach involves the inhibition of the PD-1/PD-L1 protein-protein interaction, a key immune checkpoint pathway that cancer cells often exploit to evade the immune system. google.com Compounds based on the indazole scaffold have been designed to disrupt this interaction, potentially restoring the T-cell-mediated anti-tumor response. google.com While much of the work in this area is still in early stages, it highlights a significant avenue for the development of novel cancer immunotherapies based on the this compound structure.

Future Prospects and Emerging Research Avenues for this compound Analogs

The future for this compound and its analogs in medicinal chemistry appears bright, with several exciting research avenues on the horizon. The continued exploration of this scaffold is expected to yield even more potent and selective therapeutic candidates.

The success in developing kinase and receptor modulators will likely spur further research into targeting other members of these protein families, as well as exploring novel mechanisms of action. The potential for creating dual-target inhibitors or allosteric modulators from this scaffold presents an intriguing possibility for overcoming drug resistance and improving therapeutic outcomes.

Furthermore, the application of this scaffold in developing agents for less explored therapeutic areas is a growing field of interest. This includes the development of new antibacterial, antiviral, and anti-inflammatory drugs. The inherent versatility of the this compound core, combined with advancements in computational chemistry and high-throughput screening, will undoubtedly accelerate the discovery of new lead compounds. The ongoing research into the immunomodulatory properties of these compounds is particularly promising and may lead to new treatments for a variety of immune-related disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-1H-indazole-3-carboxamide derivatives?